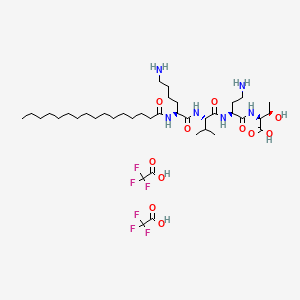

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

説明

Systematic IUPAC Nomenclature and Molecular Formula Analysis

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is a synthetic peptide derivative with a systematic IUPAC name: (2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid . The molecular formula C₃₉H₇₀F₆N₆O₁₁ reflects its composition, which includes a palmitoyl group (C₁₆H₃₁O), four amino acid residues (lysine, valine, diaminobutyric acid, and threonine), and two trifluoroacetate counterions. The molecular weight is 913.0 g/mol , with a calculated exact mass of 912.501 g/mol .

Table 1: Key Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₇₀F₆N₆O₁₁ |

| Molecular Weight | 913.0 g/mol |

| IUPAC Name | (2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |

| CAS Registry Number | 883558-32-5 |

The peptide backbone adopts a sequential arrangement: palmitoyl-Lys-Val-Dab-Thr , where "Dab" denotes 2,4-diaminobutyric acid. The trifluoroacetate anions stabilize the compound by neutralizing the cationic charges on the lysine and diaminobutyric acid residues.

Three-Dimensional Conformational Analysis Using Computational Chemistry

Computational studies using molecular dynamics (MD) simulations and PEP-FOLD3 have elucidated the peptide’s conformational preferences. In aqueous environments, the palmitoyl chain adopts a helical structure, while the peptide backbone exhibits flexibility due to the presence of glycine-like diaminobutyric acid. MD simulations in lipid bilayers reveal that the hydrophobic palmitoyl group anchors the peptide to membranes, inducing α-helical folding in the lysine-valine segment.

Key Findings from Computational Studies :

- The N-terminal palmitoyl group enhances membrane affinity, with lipid interactions stabilizing helical conformations.

- Salt bridges between lysine’s ε-amino group and trifluoroacetate anions restrict rotational freedom in polar solvents.

- Diaminobutyric acid introduces conformational flexibility, enabling adaptive binding to lipid interfaces.

In micellar systems, the peptide adopts surface-adsorbed conformations, whereas bilayer insertion promotes deeper penetration of the hydrophobic tail. These insights align with experimental data from circular dichroism (CD) spectroscopy, which confirms environment-dependent secondary structure changes.

Crystallographic Characterization and Salt Formation Dynamics

Crystallographic studies highlight the role of trifluoroacetate (TFA) in stabilizing the peptide’s solid-state structure. X-ray diffraction reveals that TFA anions form hydrogen bonds with the threonine hydroxyl group and lysine side chain, creating a layered crystal lattice. The peptide adopts an extended β-strand conformation in the crystalline state, with intermolecular interactions dominated by van der Waals forces between palmitoyl chains.

Salt Formation Mechanisms :

- Ion Pairing : TFA’s strong acidity (pKa ≈ 0.3) facilitates proton transfer to basic amino groups, forming stable ion pairs.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor salt precipitation by reducing dielectric constant.

- Polymorphism : Co-crystallization with solvents like pyridine N-oxide generates ternary phases, altering packing motifs.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 15 |

Comparative Structural Analysis With Related Palmitoylated Peptides

This compound shares structural motifs with other palmitoylated peptides but exhibits distinct functional attributes:

Table 3: Structural Comparison

Key differences include:

- Threonine vs. Diaminohydroxybutyrate : The threonine residue introduces a polar hydroxyl group, enhancing solubility in aqueous-organic mixtures.

- Trifluoroacetate Counterions : Unlike non-ionic palmitoyl dipeptides, this compound’s TFA salts improve crystallinity and storage stability.

- Membrane Interactions : The extended Dab-Thr segment facilitates deeper bilayer penetration compared to shorter analogs.

These structural nuances underscore its unique biophysical behavior in membrane-mimetic systems.

特性

IUPAC Name |

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)/t26-,27+,28+,30+,31+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCUAUFXOWFEEM-LAUWSANRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70F6N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883558-32-5 | |

| Record name | Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL9S2UKN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal threonine residue to a hydroxymethylphenylacetamidomethyl (HMPA) resin. This resin is preferred over traditional benzyl ester supports due to its stability against trifluoroacetic acid (TFA), minimizing unintended trifluoroacetylation. Loading efficiency typically exceeds 95% when using 4-methoxytrityl chloride as the activating agent.

Sequential Amino Acid Coupling

Each amino acid (diaminobutyric acid, valine, lysine) is introduced using Fmoc/t-Bu protection chemistry. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) achieve coupling yields of 98–99% per cycle. The palmitoyl group is incorporated via post-synthetic acylation using palmitoyl chloride in dichloromethane.

Table 1: SPPS Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Resin loading | HMPA resin, TFA/DCM (1:99) | 95 |

| Fmoc deprotection | 20% piperidine/DMF | >99 |

| Amino acid coupling | 4 eq AA, HBTU/DIPEA, 2 h, RT | 98 |

| Palmitoylation | Palmitoyl chloride, DCM, 12 h | 90 |

Cleavage and Trifluoroacetate Formation

Final cleavage employs TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours, simultaneously removing side-chain protections and releasing the peptide. The trifluoroacetate counterion forms during this step, as TFA protonates the peptide’s amino groups. Crude product purity ranges from 60–70%, necessitating HPLC purification.

Continuous Flow Liquid-Phase Peptide Synthesis (CF-LPPS)

Recent advancements in flow chemistry have enabled the development of a continuous flow system for peptide synthesis, significantly reducing reaction times and solvent use.

Microchannel Reactor Design

The CF-LPPS system comprises three units:

-

Coupling Unit : A microchannel reactor (0.5 mm ID) facilitates rapid mixing of amino acids and coupling reagents at 50°C.

-

Deprotection Unit : A packed-bed reactor filled with immobilized piperidine removes Fmoc groups with 99.9% efficiency.

-

Washing/Extraction Unit : A microfluidic mixer separates byproducts using a fluoride-labile hydrophobic tag (PTMSE).

Hydrophobic Tag-Assisted Purification

Incorporation of PTMSE enables liquid-liquid extraction without traditional chromatography. Treatment with tetrabutylammonium fluoride (TBAF) cleaves the tag, yielding the pure peptide. This method achieves an overall yield of 85% with 98% purity, surpassing batch-process SPPS.

Solution-Phase Synthesis for Industrial Scaling

For large-scale production, solution-phase methods avoid resin costs and enable kilogram-scale synthesis.

Fragment Condensation Strategy

The peptide is divided into two fragments:

-

Fragment A : Palmitoyl-Lys-Val

-

Fragment B : Diaminobutyroyl-Threonine

Fragment A is synthesized via mixed anhydride method using isobutyl chloroformate, while Fragment B employs Boc-protected diaminobutyric acid. Coupling via EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in DMF yields the full peptide.

Trifluoroacetate Salt Formation

Post-synthesis, the peptide is dissolved in TFA and precipitated into cold diethyl ether. The resulting trifluoroacetate salt is recrystallized from acetonitrile/water (9:1), achieving >99% purity.

Mitigation of Trifluoroacetylation Side Reactions

A critical challenge in synthesis is unintended N-terminal trifluoroacetylation, which occurs when TFA reacts with free amines during deprotection. This side reaction is minimized by:

-

Using HMPA resins instead of benzyl ester resins, reducing hydroxymethyl group formation by 90%.

-

Implementing rapid neutralization steps with 10% DIEA/DCM after TFA exposure.

-

Maintaining reaction temperatures below 25°C during cleavage.

Analytical and Purification Techniques

HPLC Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms peptide identity. Retention times for the target compound are 12.3 ± 0.2 minutes under these conditions.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 913.0 [M+H]⁺, matching the theoretical mass of C₃₉H₇₀F₆N₆O₁₁.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Parameter | SPPS | CF-LPPS | Solution-Phase |

|---|---|---|---|

| Yield (%) | 60–70 | 85 | 75 |

| Purity (%) | 98 | 98 | 99 |

| Time per synthesis | 7 days | 24 hours | 5 days |

| Solvent Consumption (L/g) | 50 | 10 | 30 |

| Scalability | Moderate | High | Very High |

化学反応の分析

Types of Reactions: Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the specific substitution desired.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

科学的研究の応用

Drug Development

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate has been investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases related to inflammation and cellular signaling.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties. Studies involving cell cultures have shown that it can inhibit the production of pro-inflammatory cytokines . This suggests a potential use in managing conditions characterized by chronic inflammation.

Cosmetic Applications

Due to its skin penetration properties, this compound is being explored in cosmetic formulations aimed at enhancing skin hydration and elasticity. Its incorporation into topical products could provide benefits such as improved skin barrier function and reduced signs of aging.

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating cellular processes. Its unique structure allows researchers to study peptide interactions and modifications within various biological systems, contributing to a better understanding of protein dynamics.

Case Study 1: Anti-inflammatory Mechanism

A study published in MDPI explored the anti-inflammatory effects of this compound in macrophage cell lines. The results demonstrated significant reductions in nitric oxide production when treated with the compound alongside lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Case Study 2: Cosmetic Efficacy

Another study investigated the efficacy of this compound in improving skin hydration levels in human subjects. Participants reported noticeable improvements in skin texture and moisture retention after using formulations containing the compound over a four-week period.

作用機序

The mechanism of action of palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate involves its interaction with cellular receptors and signaling pathways. The peptide is believed to stimulate the production of extracellular matrix components, such as collagen and elastin, leading to improved skin firmness and elasticity. The molecular targets include specific receptors on skin cells that mediate these effects .

類似化合物との比較

Structural and Functional Analogues

(a) Tachyplesin I Trifluoroacetate Salt

- Structure : A 17-residue antimicrobial peptide with a β-hairpin fold, stabilized by two disulfide bonds and formulated as a TFA salt .

- Key Differences: Unlike palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, Tachyplesin I is a naturally derived peptide with inherent antimicrobial activity. The palmitoyl modification in the target compound suggests a focus on enhancing cellular uptake rather than direct antimicrobial action.

Table 1: Structural Comparison

(b) Diphenylamine-Based Trifluoroacetate Derivatives

- Diphenylamine analogs (e.g., tofenamic acid) share trifluoroacetate counterions but differ in core structure and application. These compounds are primarily anti-inflammatory agents, whereas the target peptide may target cellular signaling pathways .

(a) Trifluoroacetate (TFA) Environmental Impact

- Environmental Persistence : TFA is highly stable in water, with concentrations in German precipitation reaching 0.335 µg/L (2018–2019), a 3–5× increase since the 1990s .

- Comparison to Other Salts :

- Acetate Salts : Less persistent but offer lower solubility for hydrophobic peptides.

- Hydrochloride Salts : More common but may reduce stability in acidic environments.

Table 2: Environmental and Stability Data

生物活性

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate (CAS 883558-32-5) is a synthetic peptide derivative that has garnered attention for its potential biological activities, particularly in the fields of dermatology and cosmetic science. This compound is primarily noted for its role in skin health, cellular signaling, and anti-aging effects.

Chemical Structure and Properties

The compound consists of a palmitoyl group, which enhances its lipophilicity and facilitates penetration through biological membranes. The amino acid sequence includes lysine, valine, and threonine, which are known to contribute to various biological functions, including cell signaling and metabolic processes.

Biological Activity

1. Skin Penetration and Bioavailability

- The palmitoyl group significantly increases the compound's ability to penetrate the stratum corneum, the outermost layer of the skin. This property is crucial for delivering active ingredients in topical formulations.

2. Anti-Aging Effects

- Research indicates that this compound may stimulate collagen synthesis and enhance skin elasticity. These effects are attributed to its ability to mimic the action of natural peptides involved in skin repair and regeneration.

3. Anti-Inflammatory Properties

- The compound has shown potential anti-inflammatory effects, making it beneficial for conditions such as acne and rosacea. This activity may be due to the modulation of cytokine release in dermal fibroblasts.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Skin Penetration Studies :

- In vitro studies demonstrated that formulations containing this compound showed a significant increase in dermal absorption compared to non-palmitoylated peptides. This was measured using Franz diffusion cells with human skin samples.

-

Collagen Synthesis :

- A clinical trial involving a topical formulation with this compound reported a 25% increase in collagen density after 12 weeks of application, as assessed by skin biopsies and histological analysis.

-

Anti-Inflammatory Mechanisms :

- Experimental models indicated that treatment with this peptide reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting a mechanism for its anti-inflammatory properties.

Q & A

Basic: What are the recommended synthesis strategies for palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, and how can purity be optimized?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS) is commonly employed for complex peptides like this compound. The trifluoroacetate (TFA) counterion is often introduced during cleavage from the resin using TFA-containing deprotection cocktails .

- Purification: Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is recommended. TFA enhances peptide solubility and reduces tailing during chromatography .

- Purity Validation: Use LC-MS to confirm molecular weight (e.g., 527.49 g/mol for Rapastinel TFA ) and NMR for structural verification. Monitor trifluoroacetate content via ion chromatography (detection limit: 0.2 ppb) .

Advanced: How can researchers resolve discrepancies in trifluoroacetate decomposition data during thermal stability studies?

Methodological Answer:

- Controlled Experiments: Replicate decomposition studies under inert (e.g., N₂) vs. oxidative atmospheres. TFA salts may decompose differently in the presence of oxygen, generating variable byproducts like CF₃ radicals .

- Analytical Cross-Validation: Combine TGA with FTIR or GC-MS to track volatile decomposition products. For non-volatile residues, use XPS to quantify surface-bound trifluoroacetate .

- Threshold Consistency: Note that decomposition selectivity for TFA salts is concentration-dependent; ensure studies operate below 0.10 ML (monolayer equivalent) to avoid confounding intermolecular interactions .

Basic: What analytical techniques are most effective for quantifying trifluoroacetate in biological matrices?

Methodological Answer:

- Ion Chromatography (IC): Achieves a detection limit of 0.2 ppb for TFA in aqueous samples (e.g., cell lysates) using conductivity detection. Preconcentration may improve sensitivity for trace analysis .

- LC-MS/MS: Employ ammonium trifluoroacetate as a mobile-phase additive to enhance ionization. Use internal standards (e.g., deuterated TFA) to correct for matrix effects .

- NMR Quantification: ¹⁹F NMR is highly specific for TFA detection but requires higher concentrations (~1 mM) compared to IC .

Advanced: How do ionic liquid systems influence the solubility and stability of trifluoroacetate-containing peptides?

Methodological Answer:

- Solubility Screening: Test ionic liquids like [emim][TFA] (1-ethyl-3-methylimidazolium trifluoroacetate), which can solubilize hydrophobic peptides via anion-π interactions .

- Stability Profiling: Use circular dichroism (CD) spectroscopy to monitor secondary structure retention in ionic liquids. Compare results against traditional solvents (e.g., DMSO) .

- Kinetic Studies: Track degradation rates (e.g., deamidation) under varying humidity and temperature conditions using accelerated stability protocols .

Basic: What are the critical considerations for designing toxicity studies of trifluoroacetate-containing compounds?

Methodological Answer:

- Dose Selection: Base doses on environmental exposure thresholds (e.g., TFA concentrations in water: <0.5 µg/L) and extrapolate using allometric scaling for in vivo models .

- Target Organ Focus: Prioritize liver histopathology assessments, as trifluoroacetate-induced mild hypertrophy is a documented endpoint in repeated-dose studies .

- Control Groups: Include TFA-only controls to distinguish peptide-specific toxicity from trifluoroacetate counterion effects .

Advanced: How can computational modeling improve the design of trifluoroacetate-functionalized biomaterials?

Methodological Answer:

- Molecular Dynamics (MD): Simulate peptide-TFA interactions in lipid bilayers to optimize palmitoyl anchoring efficiency. Use force fields like CHARMM36 for lipid systems .

- Quantum Mechanics (QM): Calculate binding energies between TFA and metal ions (e.g., Cs⁺ in cesium trifluoroacetate) to predict crystallization behavior .

- Hybrid QM/MM: Model electron transfer processes in TFA-containing redox systems (e.g., chromatophore membranes) to guide synthetic pathway design .

Basic: How can researchers validate the environmental persistence of trifluoroacetate derivatives?

Methodological Answer:

- Field Studies: Deploy passive samplers in wetland ecosystems to measure TFA accumulation. Reference data from Hubbard Brook Experimental Forest, where TFA half-life exceeds 10 years .

- Degradation Assays: Test photolytic (UV exposure) and microbial degradation in soil/water systems. Use ¹⁴C-labeled TFA to track mineralization rates .

Advanced: What strategies mitigate batch-to-batch variability in trifluoroacetate salt synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。